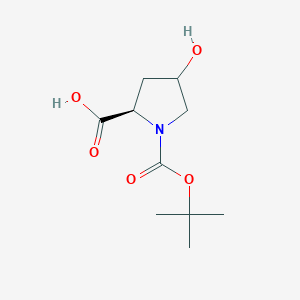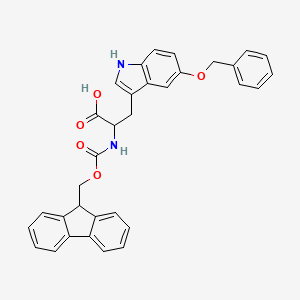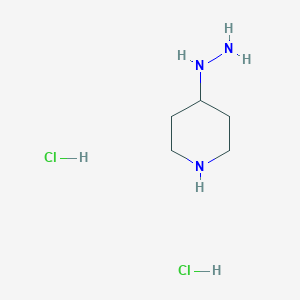
7-Chloro-1-(2-fluorophenyl)-1-oxoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(2-fluorophenyl)-1-oxoheptane, also known as CFPOH, is a fluorinated seven-carbon heterocyclic compound. It is a member of the oxoheptane family and is of particular interest due to its unique combination of reactivity and stability. This molecule has a wide range of applications in scientific research, drug discovery, and synthetic chemistry.
Scientific Research Applications
Antimycobacterial Activity
The compound has been studied for its potential against Mycobacterium tuberculosis . Derivatives of quinoxaline, which include the 7-Chloro-1-(2-fluorophenyl) moiety, have shown promising results in inhibiting the growth of the tuberculosis bacteria. This is particularly significant given the need for new antitubercular agents due to the lengthy and partially effective current regimens .
Oral Bioavailability in Drug Design
In the quest for new pharmacological agents, the oral bioavailability of compounds is a critical factor. A derivative containing the 7-Chloro-1-(2-fluorophenyl) structure was identified as offering good oral bioavailability, which is essential for the development of new oral medications .
Enzyme Inhibition
The compound’s derivatives have been used in molecular docking studies to determine their ability to inhibit specific enzymes. For instance, targeting the classic anti-TB drug target InhA, which is crucial for the synthesis of mycolic acid in the tuberculosis bacteria, could be a potential application .
Pharmacological Scaffold
The 7-Chloro-1-(2-fluorophenyl) structure serves as a scaffold for the development of various pharmacological agents. Its versatility allows for the creation of multiple derivatives with potential therapeutic applications, such as antitubercular drugs .
Sedative and Hypnotic Effects
The compound is structurally related to flurazepam, a well-known sedative and hypnotic drug. Flurazepam and its derivatives, which share the 7-Chloro-1-(2-fluorophenyl) moiety, are used in the treatment of insomnia and other sleep disorders .
Benzodiazepine Receptor Agonists
Compounds with the 7-Chloro-1-(2-fluorophenyl) structure have been explored as benzodiazepine receptor agonists. These receptors are involved in the modulation of the central nervous system, and agonists can have anxiolytic, anticonvulsant, and muscle relaxant properties .
Mechanism of Action
Target of Action
The compound “7-Chloro-1-(2-fluorophenyl)-1-oxoheptane” is a derivative of the benzodiazepine class of drugs . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce sedation, muscle relaxation, and anxiolytic effects .
Mode of Action
Benzodiazepines, including this compound, enhance the effect of the neurotransmitter GABA at the GABA_A receptor . They bind to a specific site on the GABA_A receptor, distinct from the GABA binding site, and potentiate the effects of GABA by increasing the frequency of chloride channel opening . This leads to an influx of chloride ions, causing hyperpolarization of the neuron and resulting in an inhibitory effect on neurotransmission .
Biochemical Pathways
The action of this compound primarily affects the GABAergic neurotransmission pathway . By enhancing the inhibitory effects of GABA, it can influence various downstream effects such as reducing anxiety, inducing sleep, relaxing muscles, and even having anticonvulsant effects .
Pharmacokinetics
The pharmacokinetic properties of benzodiazepines vary, but they generally have good oral bioavailability . They are metabolized in the liver and excreted via the kidneys
Result of Action
The molecular and cellular effects of the compound’s action include enhanced GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This can result in observable effects such as sedation, muscle relaxation, reduced anxiety, and potentially anticonvulsant effects .
Action Environment
Environmental factors such as the individual’s physiological state, presence of other drugs, and genetic factors can influence the action, efficacy, and stability of the compound. For instance, liver or kidney disease could affect the metabolism and excretion of the drug, altering its efficacy and potential for side effects . Concurrent use of other CNS depressants could also potentiate the effects of this compound .
properties
IUPAC Name |
7-chloro-1-(2-fluorophenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDAFICBFBJKTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621984 |
Source


|
| Record name | 7-Chloro-1-(2-fluorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
487058-11-7 |
Source


|
| Record name | 7-Chloro-1-(2-fluorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
